1-Butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide is an ionic liquid characterized by its unique molecular structure, which includes a butyl group, two methyl groups on the imidazole ring, and a bis(trifluoromethanesulfonyl)imide anion. Its empirical formula is C₁₁H₁₇F₆N₃O₄S₂, and it has a molecular weight of approximately 433.39 g/mol . This compound is typically a colorless to light yellow liquid and is notable for its thermal stability and low volatility, making it suitable for various applications in chemistry and materials science.
The synthesis of 1-butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide typically involves:
This method allows for the production of high-purity ionic liquids suitable for various applications.
Interaction studies involving 1-butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide focus on its behavior in various chemical environments. Research indicates that this compound can interact with different substrates, influencing reaction pathways and efficiencies. Additionally, its interactions with biomolecules have been explored to assess its potential in drug delivery systems and biocompatibility.
Several compounds share structural similarities with 1-butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | Ethyl group instead of butyl | Lower viscosity than butyl variant |
1-Hexyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | Hexyl group instead of butyl | Higher thermal stability |
1-Methyl-3-octylimidazolium bis(trifluoromethanesulfonyl)imide | Octyl group with methyl substitution | Enhanced solubility in organic solvents |
The uniqueness of 1-butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide lies in its specific combination of functional groups and the resulting physical properties that make it particularly effective as an ionic liquid in various applications. Its balance between hydrophobicity and ionic character distinguishes it from other similar compounds.
The molecular formula C₁₁H₁₇F₆N₃O₄S₂ reflects the complete ionic composition of 1-butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide, with a molecular weight of 433.39 grams per mole [1] [2] [3]. The compound is registered under CAS number 350493-08-2 and exists as a liquid at room temperature with a melting point of -76°C [1] [3]. The decomposition temperature occurs at approximately 430°C, indicating substantial thermal stability [1] [3]. The compound exhibits a density of 1.4059 grams per cubic centimeter and maintains insolubility in water while displaying a refractive index ranging from 1.433 to 1.437 [1] [3] [4] [5].
The ionic nature of this compound becomes evident through its constituent ion composition, where the organic cation contributes 9 carbon atoms, 17 hydrogen atoms, and 2 nitrogen atoms, while the anionic component provides 2 carbon atoms, 6 fluorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 2 sulfur atoms. This combination results in a material that appears as a colorless to light yellow clear liquid with distinctive physicochemical properties [4] [5] [6].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₁H₁₇F₆N₃O₄S₂ | [1] [2] [3] |
Molecular Weight (g/mol) | 433.39 | [1] [2] [3] |
CAS Registry Number | 350493-08-2 | [1] [2] [3] |
Melting Point (°C) | -76 | [1] [3] |
Boiling Point (°C) | 430 (decomposition) | [1] [3] |
Density (g/cm³) | 1.4059 | [1] [3] |
Refractive Index | 1.433-1.437 | [4] [5] |
Physical State at RT | Liquid | [1] [3] [4] |
Water Solubility | Insoluble | [4] [5] |
Appearance | Colorless to light yellow | [4] [5] [6] |
The cationic component consists of a 1-butyl-2,3-dimethylimidazolium unit with the molecular formula C₉H₁₇N₂⁺ and a molecular weight of 153.24 grams per mole [2] [7]. This cation features a five-membered heterocyclic aromatic imidazolium ring system as its central structural motif [2] [7] [8]. The substitution pattern includes a butyl group (C₄H₉) attached to the nitrogen atom at position 1, while methyl groups (CH₃) occupy position 2 on the carbon atom and position 3 on the second nitrogen atom [2] [7] [8].
The structural asymmetry resulting from different substituents at various positions significantly influences the overall molecular geometry and conformational behavior [9] [10]. This asymmetric substitution pattern distinguishes this cation from symmetrically substituted imidazolium derivatives and contributes to unique packing arrangements in the solid state and distinct solvation behaviors in solution.
The imidazolium ring system exhibits aromatic character with delocalized electron density, contributing to the stability of the positive charge. The presence of the butyl chain introduces flexibility and conformational degrees of freedom that substantially affect the molecular dynamics and intermolecular interactions within the ionic liquid structure.
Structural Feature | Description | Reference |
---|---|---|
Imidazolium Ring System | Five-membered heterocyclic aromatic ring | [2] [7] [8] |
Substituent at N-1 Position | Butyl group (C₄H₉) | [2] [7] [8] |
Substituent at C-2 Position | Methyl group (CH₃) | [2] [7] [8] |
Substituent at N-3 Position | Methyl group (CH₃) | [2] [7] [8] |
Molecular Formula of Cation | C₉H₁₇N₂⁺ | [2] [7] |
Molecular Weight of Cation (g/mol) | 153.24 | [7] |
Charge | +1 | [2] [7] |
Symmetry Considerations | Loss of symmetry due to different substituents | [9] [10] |
The anionic component, bis(trifluoromethanesulfonyl)imide, possesses the molecular formula C₂F₆NO₄S₂⁻ with a molecular weight of 280.15 grams per mole [2] [11]. This anion features a central nitrogen atom in sp² hybridization that connects two trifluoromethanesulfonyl groups (SO₂CF₃) [11] [12] [13]. The structural architecture includes two sulfonyl groups (SO₂) and two trifluoromethyl groups (CF₃), creating a highly electronegative and sterically demanding anionic species [11] [12] [13].
The anion exhibits approximate C₂ symmetry, although this symmetry can be disrupted through conformational flexibility [12] [13] [14]. Crystallographic analysis reveals a sulfur-nitrogen-sulfur bond angle of approximately 127.6 degrees, indicating significant deviation from linear geometry [14]. This angular arrangement contributes to the conformational flexibility observed in both crystalline and liquid phases.
The bis(trifluoromethanesulfonyl)imide anion demonstrates remarkable conformational flexibility, existing in multiple conformational states including cis and trans arrangements [12] [13] [15]. This conformational diversity plays a crucial role in determining the physicochemical properties of the ionic liquid, including melting point, viscosity, and conductivity characteristics.
Structural Feature | Description | Reference |
---|---|---|
Central Nitrogen Atom | Sp² hybridized nitrogen connecting two SO₂CF₃ groups | [11] [12] [13] |
Sulfonyl Groups | Two sulfonyl groups (SO₂) | [11] [12] [13] |
Trifluoromethyl Groups | Two trifluoromethyl groups (CF₃) | [11] [12] [13] |
Molecular Formula of Anion | C₂F₆NO₄S₂⁻ | [2] [11] |
Molecular Weight of Anion (g/mol) | 280.15 | [11] |
Charge | -1 | [11] [12] |
Symmetry | Approximate C₂ symmetry | [12] [13] [14] |
Bond Angle S-N-S | 127.6° | [14] |
Conformational States | Cis and trans conformers | [12] [13] [15] |
Comprehensive conformational analysis reveals that the butyl group in 1-butyl-2,3-dimethylimidazolium salts exhibits significant conformational flexibility in the solid state [9] [10]. The twist angle of the carbon alpha to carbon beta bond out of the imidazolium ring plane ranges from 57 to 90 degrees, while the torsion angle along the carbon alpha to carbon beta bond determines the overall conformation [9] [10]. Gauche conformations span from 63 to 97 degrees, while trans conformations range from 170 to 179 degrees [9] [10].
The preferred conformations of the butyl group include trans-trans and gauche-trans arrangements, although trans-gauche and gauche-gauche conformations have also been observed in crystalline structures [9] [10]. Multiple conformers can coexist in disordered structures, reflecting the inherent flexibility of the alkyl chain system.
The bis(trifluoromethanesulfonyl)imide anion demonstrates distinct conformational states characterized as C₂ (trans) and C₁ (cis) symmetries [12] [13]. Density functional theory calculations indicate an energy difference of 2.2 to 3.3 kilojoules per mole between these conformational states, with the C₂ conformer being more thermodynamically favorable [12] [16]. However, in the ionic liquid environment, conformational populations shift significantly, with approximately 70 percent adopting cisoid conformations and 20 percent maintaining transoid arrangements [13].
Temperature-dependent studies reveal that conformational equilibrium between different states shifts with thermal energy, demonstrating the dynamic nature of the conformational landscape [12] [16]. This temperature dependence directly influences the macroscopic properties of the ionic liquid, including viscosity, conductivity, and phase behavior.
Conformational Parameter | Value/Range | Reference |
---|---|---|
Butyl Chain C(α)-C(β) Twist Angle | 57° - 90° | [9] [10] |
Butyl Chain Torsion Angle C(α)-C(β) | Gauche: 63° - 97°; Trans: 170° - 179° | [9] [10] |
Preferred Cation Conformations | Trans-trans, Gauche-trans | [9] [10] |
TFSI Anion Conformational States | C₂ (trans), C₁ (cis) | [12] [13] |
Energy Difference (C₂ to C₁) | 2.2 - 3.3 kJ/mol | [12] [16] |
Conformational Population in IL | ~70% cisoid, ~20% transoid | [13] |
Temperature Dependence | Equilibrium shifts with temperature | [12] [16] |
Crystal structure determination of related 1-butyl-2,3-dimethylimidazolium salts provides valuable insights into the solid-state organization and intermolecular interactions. The bromide salt crystallizes in the monoclinic crystal system with space group P2₁/n [17] [18]. Unit cell parameters include a = 8.588(2) Å, b = 11.789(1) Å, c = 10.737(2) Å, with a beta angle of 91.62(3) degrees and Z = 4 [17] [18].
The crystal lattice consists of 1-butyl-2,3-dimethylimidazolium cations and halide anions arranged in specific geometric patterns [17] [18]. The cations form double layers with imidazolium rings stacked together through π-π interactions, creating distinctive structural motifs [17] [18]. These π-π stacking interactions occur with surprisingly high frequency, contributing to the overall stability of the crystalline structure [9] [10].
Intermolecular interactions play crucial roles in determining crystal packing arrangements. Hydrogen bonding networks form between cations and anions, with both imidazole ring protons and alkyl chain hydrogen atoms participating in short contacts with anionic species [9] [10]. The closest interionic contacts range from 2.733(1) to 2.903(1) Å in the bromide salt, indicating significant electrostatic and hydrogen bonding interactions [17] [18].
Hirshfeld surface analysis reveals that nonpolar hydrogen-hydrogen contacts represent the majority of intermolecular interactions, although polar contacts significantly influence the overall crystal structure [9] [10]. The volume-based lattice potential energy, enthalpy, entropy, and free energy calculations using density functional theory provide excellent agreement with experimental molecular volumes, facilitating reliable predictions of volume-derived properties [9] [10].
Parameter | Value | Reference |
---|---|---|
Crystal System (Bromide Salt) | Monoclinic | [17] [18] |
Space Group (Bromide Salt) | P2₁/n | [17] [18] |
Unit Cell a (Å) | 8.588(2) | [17] [18] |
Unit Cell b (Å) | 11.789(1) | [17] [18] |
Unit Cell c (Å) | 10.737(2) | [17] [18] |
Beta Angle (°) | 91.62(3) | [17] [18] |
Z Value | 4 | [17] [18] |
Intermolecular Interactions | π-π stacking, H-bonding | [17] [9] [10] |
The bis(trifluoromethanesulfonyl)imide anion exhibits remarkable conformational flexibility that significantly influences the properties of ionic liquids containing this anionic species [19] [13] [15]. Mechanical spectroscopy measurements demonstrate that ionic liquids with flexible bis(trifluoromethanesulfonyl)imide anions undergo relaxation processes in the liquid phase, analyzed through modified Debye models relating to ion hopping between non-equivalent configurations [19].
The conformational flexibility manifests through multiple pathways for trans-to-cis isomerization, with energy barriers ranging from 20 to 52 kilojoules per mole depending on the specific pathway [15]. These barriers are significantly higher than previously estimated, indicating restricted interconversion through distinct asymmetric pathways rather than free rotation [15]. The central nitrogen atom undergoes unusual oscillation patterns that promote complex isomerization mechanisms [15].
Ab initio molecular dynamics simulations combined with metadynamics reveal that asymmetric trans-to-cis diastereomers experience restricted interconversion through four distinct asymmetric pathways [15]. The adaptive oscillation and hybridization of the chiral nitrogen atom enhance negative hyperconjugation interactions for stabilizing conformational structures while enlarging energy barriers [15]. Orientational distortion of oxygen atom lone pairs enhances conjugation but breaks the C₂ symmetry, contributing to the complexity of the conformational landscape [15].
The conformational behavior of the bis(trifluoromethanesulfonyl)imide anion demonstrates positive correlation with countercation polarity, indicating mutual conformational selection rather than independent isomerization [15]. This cation-anion correlated isomerization provides fundamental insights into the structure-property relationships governing ionic liquid behavior, particularly regarding melting points and thermal properties [15].
The synthesis requires several high-purity starting materials and reagents to ensure optimal product quality and yield [3] [4]. The primary precursor materials include 1,2-dimethylimidazole as the heterocyclic starting material, with 1-bromobutane or 1-chlorobutane serving as the alkylating agent [5] [3]. Lithium bis(trifluoromethanesulfonyl)imide represents the critical anion exchange reagent that provides the target bistriflimide anion [6] [7].
Material | CAS Number | Purity Required | Function |
---|---|---|---|
1,2-Dimethylimidazole | 1739-84-0 | ≥98% | Starting heterocycle |
1-Bromobutane | 109-65-9 | ≥99% | Alkylating agent |
1-Chlorobutane | 109-69-3 | ≥99% | Alternative alkylating agent |
Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) | 90076-65-6 | ≥99% | Anion exchange reagent |
Acetonitrile | 75-05-8 | Anhydrous | Reaction solvent |
Dichloromethane | 75-09-2 | Anhydrous | Extraction solvent |
Supporting materials include anhydrous acetonitrile as the primary reaction solvent, dichloromethane for extraction procedures, and various purification reagents [1] [2]. The selection of high-purity, anhydrous solvents proves essential for preventing unwanted side reactions and ensuring efficient synthesis [3] [8].
The established synthetic protocols follow a sequential two-stage approach that has been extensively validated across multiple research groups [1] [2] [3]. The first stage involves quaternization of the imidazole ring through nucleophilic substitution, while the second stage accomplishes anion exchange to introduce the bistriflimide anion [8] [9].
Temperature control represents a critical parameter throughout both synthetic stages [10] [11]. The quaternization reaction typically proceeds optimally at temperatures between 80-170°C, with specific conditions varying based on the alkyl halide employed [11] [12]. Room temperature conditions prove sufficient for the anion exchange reaction, which proceeds through metathesis in aqueous or organic media [1] [2].
Parameter | Optimal Value | Range |
---|---|---|
Quaternization Temperature | 80-170°C | 60-180°C |
Quaternization Time | 24-72 hours | 12-96 hours |
Molar Ratio (imidazole:alkyl halide) | 1:1.05 | 1:1.0-1.3 |
Anion Exchange Temperature | Room temperature | 20-40°C |
Anion Exchange Time | 4-48 hours | 2-72 hours |
Molar Ratio (chloride:LiNTf₂) | 1:1.1-1.2 | 1:1.0-1.5 |
The reaction kinetics follow predictable patterns with first-order dependence on both imidazole and alkyl halide concentrations during quaternization [10]. The anion exchange proceeds through an SN2-type mechanism with complete substitution typically achieved within 48 hours under optimized conditions [8].
The initial quaternization step involves direct alkylation of 1,2-dimethylimidazole with 1-chlorobutane or 1-bromobutane [3] [5]. The reaction proceeds through a classical Menshutkin reaction mechanism, wherein the nitrogen atom of the imidazole ring attacks the electrophilic carbon center of the alkyl halide [10].
The procedure begins with dissolving 1,2-dimethylimidazole (40 mL, approximately 0.42 mol) in anhydrous acetonitrile (150 mL) under inert atmosphere [1]. The alkyl halide (1.05 equivalents) is added dropwise while maintaining the reaction mixture at reflux temperature [3]. This controlled addition prevents excessive heat generation and ensures uniform reaction progress.
Step | Procedure | Time | Temperature | Expected Yield |
---|---|---|---|---|
1.1 | Combine 1,2-dimethylimidazole (40 mL) with acetonitrile (150 mL) | 15 min | Room temp | N/A |
1.2 | Add 1-bromobutane (1.05 equiv) dropwise at reflux under argon | 30 min | Reflux (82°C) | N/A |
1.3 | Maintain reaction at room temperature for 24 hours | 24 hours | Room temp | N/A |
1.4 | Heat to 60°C for additional 24 hours | 24 hours | 60°C | N/A |
1.5 | Precipitate with ethyl acetate, filter and recrystallize | 2-4 hours | Room temp | 85-92% |
Following the initial addition, the reaction mixture is maintained at room temperature for 24 hours to ensure complete quaternization [3]. The mixture is then heated to 60°C for an additional 24 hours to drive the reaction to completion [5]. This temperature profile balances reaction efficiency with prevention of thermal decomposition.
Product isolation involves precipitation with ethyl acetate as an antisolvent [3]. The resulting white solid is filtered and recrystallized from an ethyl acetate/acetonitrile mixture to achieve high purity [5]. Typical yields range from 85-92% for this synthetic step when conducted under optimized conditions [3].
The anion exchange step converts the halide intermediate to the target bistriflimide ionic liquid through metathesis with lithium bis(trifluoromethanesulfonyl)imide [1] [2]. This transformation proceeds quantitatively under appropriate conditions and represents the key step for introducing the hydrophobic anion.
The procedure commences with dissolving the purified halide salt (typically 15 g, 0.079 mol) in anhydrous dichloromethane (100 mL) under inert atmosphere [1]. Lithium bis(trifluoromethanesulfonyl)imide (1.1 equivalents, 27.5 g) dissolved in water (60 mL) is added dropwise with continuous stirring [2].
Step | Procedure | Time | Temperature | Expected Yield |
---|---|---|---|---|
2.1 | Dissolve chloride salt (15 g) in dichloromethane (100 mL) | 15 min | Room temp | N/A |
2.2 | Add LiNTf₂ (1.1 equiv) under inert atmosphere | 10 min | Room temp | N/A |
2.3 | Stir at room temperature for 48 hours | 48 hours | Room temp | N/A |
2.4 | Filter to remove LiBr, wash with fresh dichloromethane | 1 hour | Room temp | N/A |
2.5 | Extract organic phase with water until no bromide detected | 2-4 hours | Room temp | N/A |
The biphasic mixture is stirred vigorously for 48 hours at room temperature to ensure complete anion exchange [1]. During this period, the ionic liquid forms in the organic phase while lithium halide precipitates in the aqueous phase [2]. Phase separation typically occurs spontaneously due to the hydrophobic nature of the bistriflimide anion.
Following reaction completion, the mixture is filtered to remove precipitated lithium halide [1]. The organic phase containing the target ionic liquid is then subjected to extensive aqueous washing to remove residual halide impurities [2]. Each wash is tested with silver nitrate solution to confirm complete halide removal [13].
Effective purification represents a critical aspect of ionic liquid synthesis, as impurities can significantly impact both physical properties and potential applications [14] [13]. The purification strategy must address multiple potential contaminants including residual halides, water, and organic solvent traces.
Technique | Application | Conditions | Efficiency |
---|---|---|---|
Precipitation | Initial isolation of halide intermediate | Ethyl acetate antisolvent at 60°C | Good for crystalline products |
Recrystallization | Purification of halide intermediate | Ethyl acetate/acetonitrile mixture | High purity achievement |
Liquid-liquid extraction | Separation of ionic liquid from salts | Dichloromethane/water system | Excellent phase separation |
Aqueous washing | Removal of halide impurities | Multiple water washes (8-10x) | Complete halide removal |
Vacuum drying | Final purification and water removal | 60°C, 10⁻² mbar, 5 days | Final product purity >99% |
The primary purification approach utilizes liquid-liquid extraction followed by extensive aqueous washing [1] [2]. The organic phase containing the ionic liquid is washed repeatedly with distilled water (typically 8-10 cycles) until halide testing with silver nitrate yields negative results [13]. This process effectively reduces halide content to below 100 ppm levels.
Water removal represents another critical purification step, as ionic liquids exhibit hygroscopic properties [15] [16]. The final product is dried over anhydrous magnesium sulfate followed by prolonged vacuum drying at 60°C [1]. This treatment typically reduces water content to below 500 ppm, meeting specifications for most applications [15].
Advanced purification techniques include column chromatography using silica gel for cases requiring exceptional purity [14]. Ion chromatography provides quantitative analysis of residual halide impurities with detection limits in the parts-per-million range [13] [17]. These analytical techniques ensure product quality meets stringent requirements for research and industrial applications.
Comprehensive characterization of the synthetic product requires multiple analytical techniques to confirm structure, purity, and physical properties [18] [19] [20]. Nuclear magnetic resonance spectroscopy provides primary structural confirmation, while complementary techniques verify composition and thermal properties.
Method | Frequency/Range | Key Information | Typical Range/Values |
---|---|---|---|
¹H NMR Spectroscopy | 300-500 MHz | Cation structure verification | 0.8-10.0 ppm |
¹³C NMR Spectroscopy | 75-125 MHz | Carbon framework confirmation | 10-170 ppm |
¹⁹F NMR Spectroscopy | 282-470 MHz | Anion identification | -60 to -90 ppm |
FTIR Spectroscopy | 400-4000 cm⁻¹ | Functional groups and H-bonding | Multiple regions |
Mass Spectrometry (ESI-MS) | m/z 50-2000 | Molecular mass and aggregation | 433.39 m/z (target) |
Ion Chromatography | Halide detection | Halide impurities (ppm level) | <100 ppm Cl⁻/Br⁻ |
Proton nuclear magnetic resonance spectroscopy serves as the primary structural characterization method [19] [21]. The ¹H NMR spectrum exhibits characteristic signals for the imidazolium ring protons around 7-8 ppm, the N-methyl groups around 2.8-4.0 ppm, and the butyl chain protons in the aliphatic region [20] [22]. Integration patterns confirm the expected molecular structure and substitution pattern.
Carbon-13 nuclear magnetic resonance provides complementary structural information [18] [23]. The ¹³C NMR spectrum shows distinct resonances for the imidazolium carbons, particularly the C-2 carbon around 143 ppm and the C-4,5 carbons around 121-123 ppm [24]. The butyl chain carbons appear in the expected aliphatic region with appropriate chemical shifts.
Fluorine-19 nuclear magnetic resonance spectroscopy confirms successful anion exchange [24]. The ¹⁹F NMR spectrum of the bistriflimide anion displays characteristic resonances around -79 ppm for the trifluoromethyl groups [25]. The integration pattern and chemical shift values verify complete conversion to the target anion.
Infrared spectroscopy provides information about functional groups and hydrogen bonding interactions [26] [27]. The FTIR spectrum exhibits characteristic bands for the imidazolium C-H stretching around 3100-3200 cm⁻¹ and the bistriflimide anion bands including S=O stretching around 1350 cm⁻¹ [26] [28].
Mass spectrometry confirms molecular mass and provides insight into gas-phase aggregation behavior [29] [30]. Electrospray ionization mass spectrometry typically shows the expected molecular ion at m/z 433.39 along with aggregated species of the form [cation]ₙ₊₁[anion]ₙ⁺ [30]. These aggregation patterns provide valuable information about ionic interactions and purity.
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